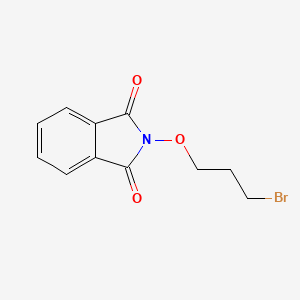
2-(3-Bromopropoxy)-1h-isoindole-1,3(2h)-dione
概要
説明
2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3(2H)-dione, a compound known for its significance in medicinal chemistry due to its structural role in various bioactive molecules. Isoindole derivatives have been explored for their potential in cancer therapy and as key intermediates in organic synthesis.
Synthesis Analysis
The synthesis of isoindole-1,3(2H)-dione derivatives, including 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione, can be approached through different pathways. A common method involves the reaction of anhydrides with potassium cyanate or sodium thiocyanate under neutral conditions, yielding isoindole-1,3(2H)-diones in good to excellent yields (Nikpour, Kazemi, & Sheikh, 2006). Additionally, palladium-catalyzed aminocarbonylation of o-halobenzoates has been employed to produce 2-substituted isoindole-1,3-diones, showcasing the versatility of functional groups that can be introduced (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure and vibrational properties of isoindole-1,3(2H)-dione derivatives have been extensively studied through methods such as X-ray diffraction, infrared and Raman spectroscopies, along with quantum chemical calculations. These studies provide insight into the conformational preferences and stability of these compounds (Torrico-Vallejos et al., 2010).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, offering a broad spectrum of chemical functionalities. These reactions are pivotal for synthesizing novel compounds with potential biological activities (Tan et al., 2016).
科学的研究の応用
Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis
A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, involving the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reaction with nucleophiles. This process facilitated the formation of amino and triazole derivatives, with further transformations yielding hydroxyl analogues and acetate derivatives (Tan et al., 2016).
Functionalized Zinc-Copper Organometallic Addition
The functionalized zinc-copper organometallic compound [RCu(CN)ZnI] was used in a 1,2-addition to an α,β-unsaturated aldehyde to produce (E)-2-(4-hydroxy-6-phenyl-5-hexenyl)-1H-isoindole-1,3(2H)-dione, with 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione as a reactant in the process (Yeh, Chen, & Knochel, 2003).
Anticancer Activity
Anticancer Activity and Structure-Activity Relationships
Isoindole-1,3(2H)-dione derivatives displayed varying anticancer activities depending on their substituents, with certain derivatives showing higher activity than standard drugs like 5-fluorouracil and cisplatin. Specific groups such as silyl ethers (-OTBDMS and -OTMS) and -OH and -Br groups were identified as potential anticancer agents. The study provided insights into the synthesis of new compounds and their structure-activity relationships (Tan et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-(3-bromopropoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIILZRVOHYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295406 | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)-1h-isoindole-1,3(2h)-dione | |
CAS RN |
5181-36-2 | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5181-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-BROMOPROPOXY)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


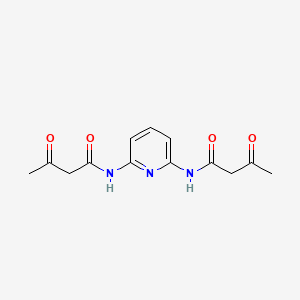
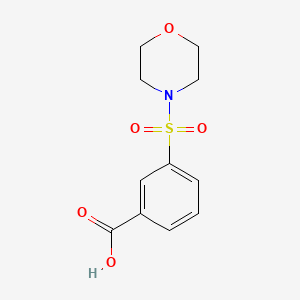
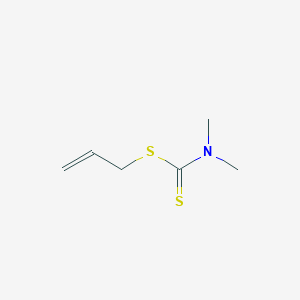
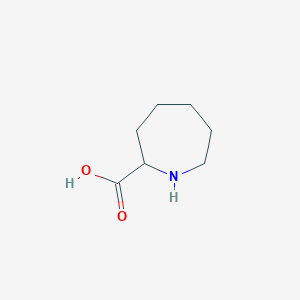

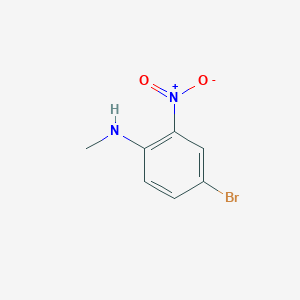
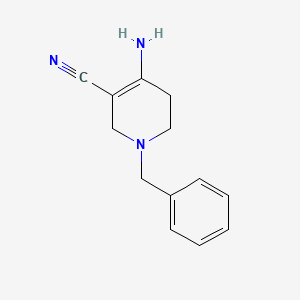
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

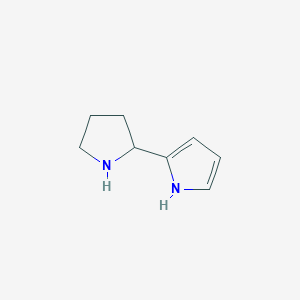
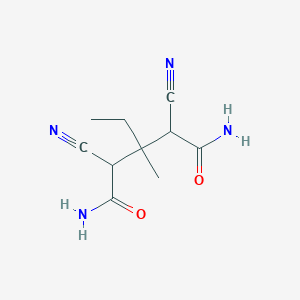


![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)